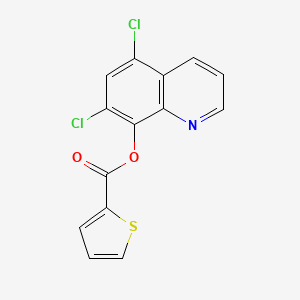
(5,7-dichloroquinolin-8-yl) thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5,7-dichloroquinolin-8-yl) thiophene-2-carboxylate is a compound that combines a quinoline derivative with a thiophene carboxylate group. Quinoline derivatives are known for their diverse biological activities, while thiophene derivatives are valued for their electronic properties and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5,7-dichloroquinolin-8-yl) thiophene-2-carboxylate typically involves the condensation of 5,7-dichloroquinoline-8-ol with thiophene-2-carboxylic acid. This reaction can be catalyzed by various agents, including phosphorus pentasulfide (P4S10) or other sulfurizing agents . The reaction conditions often require elevated temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale condensation reactions. These processes are optimized for yield and purity, utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
(5,7-dichloroquinolin-8-yl) thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides and thiophene sulfoxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Halogen atoms in the quinoline ring can be substituted with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinoline N-oxides and thiophene sulfoxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(5,7-dichloroquinolin-8-yl) thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Utilized in the development of organic semiconductors and other electronic materials.
Wirkmechanismus
The mechanism of action of (5,7-dichloroquinolin-8-yl) thiophene-2-carboxylate involves its interaction with various molecular targets:
Molecular Targets: It can bind to DNA, enzymes, and receptors, disrupting their normal function.
Pathways Involved: The compound may interfere with cellular signaling pathways, leading to apoptosis in cancer cells or inhibition of microbial growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,7-Dichloroquinolin-8-ol: A precursor in the synthesis of (5,7-dichloroquinolin-8-yl) thiophene-2-carboxylate.
Thiophene-2-carboxylic acid: Another precursor used in the synthesis.
Other Quinoline Derivatives: Compounds like chloroquine and quinine, which have similar quinoline structures.
Uniqueness
This compound is unique due to its combined quinoline and thiophene structures, which confer both biological activity and electronic properties. This dual functionality makes it a valuable compound for diverse applications in medicinal chemistry and materials science .
Eigenschaften
IUPAC Name |
(5,7-dichloroquinolin-8-yl) thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2NO2S/c15-9-7-10(16)13(12-8(9)3-1-5-17-12)19-14(18)11-4-2-6-20-11/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAHHPKHWABKQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2Cl)Cl)OC(=O)C3=CC=CS3)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-Benzyl-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B10813118.png)
![N-[4-(dimethylsulfamoyl)phenyl]-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)oxyacetamide](/img/structure/B10813125.png)
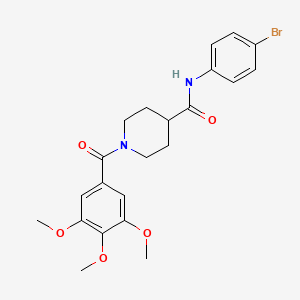
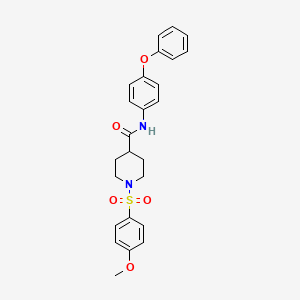
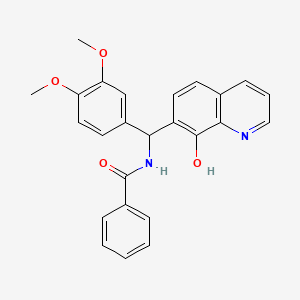
![5-Methyl-6-prop-2-ynylsulfanyl-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one](/img/structure/B10813152.png)
![N-[(2-hydroxy-1H-indol-3-yl)imino]-2-[(Z)-(4-methoxyphenyl)methylideneamino]oxyacetamide](/img/structure/B10813160.png)
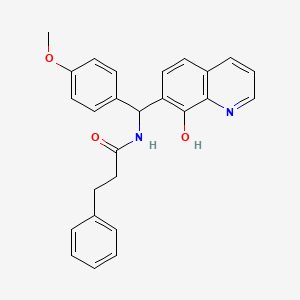
![N-[(4-chlorophenyl)-(8-hydroxyquinolin-7-yl)methyl]benzamide](/img/structure/B10813191.png)
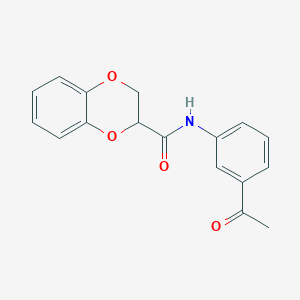
![N-[(4-chlorophenyl)-(8-hydroxy-7-quinolyl)methyl]cyclohexanecarboxamide](/img/structure/B10813211.png)
![2-(4-fluorophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B10813219.png)

![2-[4-(4-fluorobenzoyl)phenoxy]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B10813223.png)
